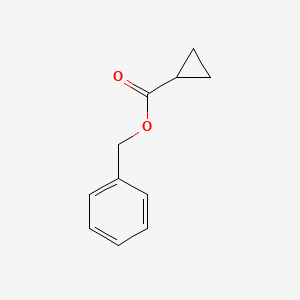

Benzyl cyclopropanecarboxylate

Description

Contextualization within Cyclopropane (B1198618) Ester Chemistry

Cyclopropane esters, including benzyl (B1604629) cyclopropanecarboxylate (B1236923), are a significant class of compounds in organic chemistry. The cyclopropane ring is characterized by high ring strain, which leads to increased reactivity and allows for unique chemical transformations. ontosight.ai This feature makes cyclopropane derivatives, such as benzyl cyclopropanecarboxylate, useful as versatile building blocks in the synthesis of more complex molecules. ontosight.aia2bchem.comresearchgate.net

The properties of cyclopropane esters are influenced by the substituents on the cyclopropane ring and the nature of the ester group. In the case of this compound, the benzyl group, with its aromatic ring, influences properties like solubility and boiling point. ontosight.ai The chemistry of cyclopropane esters is diverse, encompassing reactions such as ring-opening and functional group transformations, which are exploited in various synthetic strategies. researchgate.net

Significance in Contemporary Organic Synthesis Research

This compound and its derivatives are of considerable interest in modern organic synthesis research due to their role as key intermediates in the preparation of a wide range of organic molecules. ontosight.aiontosight.ai The presence of the cyclopropane moiety is a feature in several biologically active compounds, and as such, cyclopropane-containing building blocks are crucial in medicinal chemistry and drug discovery. nih.govketonepharma.com

Researchers have explored the use of this compound derivatives in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.aiontosight.ai For instance, derivatives of this compound have been investigated for their potential as protease inhibitors, anticancer agents, and compounds active in the central nervous system. ontosight.ai The ability to introduce a cyclopropane ring into a larger molecule can significantly impact its biological activity and metabolic stability. ketonepharma.com

The development of new synthetic methods often utilizes cyclopropane derivatives. For example, stereocontrolled syntheses of quaternary cyclopropyl (B3062369) esters have been a focus of research, highlighting the importance of controlling the three-dimensional arrangement of atoms in these structures. rsc.org Furthermore, the Curtius rearrangement, a key reaction in organic synthesis, has been applied to cyclopropanecarboxylic acids to produce valuable amine derivatives for medicinal chemistry. nih.gov The versatility of this compound and related compounds ensures their continued importance in the advancement of organic synthesis. researchgate.netnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Weight | 176.21 g/mol |

| Molecular Formula | C11H12O2 |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 176.083729621 Da |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 179 |

| Data sourced from PubChem. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIUFQFSNLHXSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173945 | |

| Record name | Cyclopropanecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20121-75-9 | |

| Record name | Benzyl cyclopropanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC179442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZYL CYCLOPROPANECARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6WO2ZMH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Benzyl Cyclopropanecarboxylate and Analogues

Esterification Approaches for Benzyl (B1604629) Cyclopropanecarboxylate (B1236923) Formation

The direct coupling of a cyclopropanecarboxylic acid moiety with a benzyl group is a primary strategy for the synthesis of benzyl cyclopropanecarboxylate. This can be achieved through various esterification techniques, from traditional acid-catalyzed methods to modern transition-metal-catalyzed reactions.

Classical and Contemporary Esterification Strategies

The Fischer-Speier esterification represents a classical and straightforward method for the synthesis of this compound. This reaction involves the treatment of cyclopropanecarboxylic acid with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed.

Contemporary methods offer milder conditions and improved efficiency. One such approach involves the reaction of carboxylate anions with benzyl halides. arkat-usa.org In this method, the cyclopropanecarboxylic acid is first deprotonated with a base, such as sodium bicarbonate, to form the corresponding carboxylate salt. This salt then acts as a nucleophile, displacing the halide from benzyl bromide to form the benzyl ester. This method is generally high-yielding and avoids the harsh acidic conditions of the Fischer esterification. arkat-usa.org

Another modern approach utilizes activating agents to facilitate the esterification. For example, 2-benzyloxy-1-methylpyridinium triflate has emerged as a mild and effective reagent for the synthesis of benzyl esters under neutral conditions. This reagent transfers the benzyl group to the carboxylic acid without the need for strong acids or bases, making it compatible with sensitive substrates.

Palladium-Catalyzed Benzylation of Cyclopropanecarboxylic Acids

A significant advancement in the synthesis of benzyl esters is the use of palladium catalysis for the direct benzylation of carboxylic acids. A notable example is the palladium-catalyzed reaction of cyclopropanecarboxylic acid with toluene (B28343), which serves as the benzyl source, via benzylic C-H activation. nih.govresearchgate.net This method is highly atom-economical as it avoids the pre-functionalization of toluene into a benzyl halide or alcohol.

The reaction is typically carried out using a palladium(II) acetate (B1210297) catalyst in the presence of an oxidant, such as oxygen, and additives like N,N-dimethylacetamide (DMA) and trifluoromethanesulfonic acid. The proposed mechanism involves the activation of the benzylic C-H bond of toluene by the palladium catalyst to form a benzyl-palladium intermediate. Subsequent reaction with the cyclopropanecarboxylic acid and reductive elimination yields the this compound and regenerates the active palladium catalyst. researchgate.net

| Catalyst | Oxidant | Additives | Solvent | Yield (%) |

| Pd(OAc)₂ | O₂ (1 atm) | DMA, TfOH | Toluene | High |

Table 1: Conditions for Palladium-Catalyzed Benzylation of Cyclopropanecarboxylic Acid with Toluene.

Alternative Synthetic Routes to Benzyl Esters of Cyclopropanecarboxylic Acids

Beyond direct esterification, alternative strategies have been developed for the synthesis of this compound. One such method involves the use of benzyl chlorides as bifunctional reagents in an organocatalytic cascade reaction. soton.ac.ukresearchgate.netunibo.it In this approach, a chiral secondary amine catalyzes the reaction between an α,β-unsaturated aldehyde and a benzyl chloride derivative. The benzyl chloride, which is typically an electrophile, can act as a nucleophile after in-situ deprotonation at the benzylic position. This initiates a Michael addition to the activated enal, followed by an intramolecular alkylation to form the cyclopropane (B1198618) ring and the ester precursor simultaneously. soton.ac.uk

Another alternative involves the reaction of cyclopropanecarbonyl chloride with a substituted benzyl alcohol. This method is a two-step process where the cyclopropanecarboxylic acid is first converted to its more reactive acid chloride, typically using thionyl chloride. The resulting cyclopropanecarbonyl chloride is then reacted with the desired benzyl alcohol in the presence of a base, such as pyridine, to afford the this compound.

Cyclopropanation Reactions for Constructing Cyclopropanecarboxylate Scaffolds

The construction of the cyclopropane ring itself is a critical aspect of synthesizing cyclopropanecarboxylate derivatives. Various cyclopropanation methodologies have been developed, often involving the reaction of an alkene with a carbene or carbenoid species.

Carbene/Carbenoid-Mediated Cyclopropanation Methodologies

The addition of a carbene or carbenoid to an alkene is a fundamental and widely used method for forming cyclopropane rings. Diazo compounds, such as ethyl diazoacetate, are common precursors for the generation of carbenes. In the presence of a suitable catalyst, these compounds decompose to release dinitrogen and a metal-carbene intermediate, which then transfers the carbene moiety to an alkene.

Hemoproteins have emerged as promising biocatalysts for promoting carbene transfer reactions with high efficiency and stereoselectivity. These biocatalysts can be applied to the synthesis of cyclopropane-containing molecules. The reaction mechanism in heme-dependent enzymes involves the formation of a reactive iron porphyrin-carbene intermediate.

Organocatalytic and Metal-Catalyzed Cyclopropanation (e.g., Zinc, Copper, Palladium, Rhodium)

A diverse range of catalysts can be employed to mediate cyclopropanation reactions, including both metal complexes and small organic molecules.

Metal-Catalyzed Cyclopropanation: Transition metals such as rhodium, copper, palladium, and zinc are highly effective catalysts for the cyclopropanation of olefins with diazo compounds. Rhodium(II) carboxylates are particularly common and efficient catalysts for these transformations. The choice of metal and ligands can significantly influence the stereoselectivity of the reaction.

The Simmons-Smith reaction is a classic example of a zinc-catalyzed cyclopropanation. It utilizes a carbenoid, typically iodomethylzinc iodide, which is generated in situ from diiodomethane (B129776) and a zinc-copper couple. This reagent reacts with alkenes to produce cyclopropanes stereospecifically.

Palladium catalysts have also been employed in cyclopropanation reactions. For instance, a palladium(0)-catalyzed domino reaction of benzyl bromides can lead to the formation of cyclopropane derivatives through a process involving a Heck-type coupling and a C(sp³)–H bond activation.

| Metal Catalyst | Carbene Source | Key Features |

| Rhodium (e.g., Rh₂(OAc)₄) | Diazo compounds | High efficiency, tunable stereoselectivity |

| Copper | Diazo compounds | Widely used, cost-effective |

| Zinc (Simmons-Smith) | Diiodomethane | Stereospecific, good for unfunctionalized alkenes |

| Palladium | Benzyl bromides | Domino reaction, C-H activation |

Table 2: Overview of Selected Metal Catalysts for Cyclopropanation.

Organocatalytic Cyclopropanation: In recent years, organocatalysis has emerged as a powerful tool for enantioselective synthesis, including cyclopropanation reactions. Chiral secondary amines, such as those derived from proline, can catalyze the cyclopropanation of α,β-unsaturated aldehydes with stabilized ylides. soton.ac.uk The mechanism involves the formation of a chiral iminium ion from the enal and the amine catalyst. This activation facilitates the nucleophilic attack of the ylide, leading to the formation of the cyclopropane ring with high enantioselectivity. This approach avoids the use of transition metals, offering a "greener" synthetic alternative.

Stereoselective and Asymmetric Synthesis of Chiral Benzyl Cyclopropanecarboxylates

The synthesis of chiral cyclopropanes, including this compound, in an enantiomerically pure form is of significant interest due to their presence in numerous biologically active molecules. Advanced synthetic methodologies have been developed to control the stereochemistry of the cyclopropane ring, broadly categorized into enantioselective and diastereoselective approaches, as well as chemoenzymatic strategies.

Enantioselective Catalytic Approaches (e.g., Organocatalysis, Metal Catalysis)

Enantioselective catalysis provides a direct route to chiral cyclopropanes by employing a chiral catalyst to control the stereochemical outcome of the cyclopropanation reaction. Both organocatalysis and metal catalysis have proven to be powerful tools in this regard.

Organocatalysis:

Organocatalysis has emerged as a valuable strategy for the asymmetric synthesis of cyclopropanes, often utilizing chiral secondary amines to activate substrates. nih.gov An efficient method for the synthesis of chiral trisubstituted diarylcyclopropanecarboaldehydes has been developed using a chiral amine catalyst with substituted benzyl chlorides and α,β-unsaturated aldehydes. doi.org This approach affords the products in good to high yields with excellent enantioselectivities. doi.org For instance, the reaction catalyzed by chiral diphenylprolinol TBDMS ether under mild conditions leads to chiral diarylcyclopropanecarboaldehydes. doi.org While this example focuses on the aldehyde, the methodology is pertinent to the synthesis of related carboxylates.

Another organocatalytic approach involves the cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether. unl.pt This process efficiently constructs cyclopropanes with high enantio- and diastereoselectivities. unl.pt The versatility of organocatalysis is further highlighted by the use of cinchona alkaloids as catalysts in cyclopropanation reactions. doi.org

Metal Catalysis:

Transition metal catalysis is a cornerstone of asymmetric cyclopropanation. Chiral rhodium complexes, in particular, have been extensively used. A chiral-at-metal Rh(III) complex has been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Similarly, a [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated 2,2-acylimidazoles mediated by a chiral-at-metal Rh(III) complex provides a practical route to 1,2,3-trisubstituted chiral cyclopropanes. nih.gov

Cobalt-based catalysts have also demonstrated high efficacy. Asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate using a Co(II) catalyst provides cyclopropane succinimidyl esters in high yields and excellent diastereo- and enantioselectivity, which can then be converted to the corresponding carboxamides. organic-chemistry.org Furthermore, Co(II)-based metalloradical catalysis has been developed for the asymmetric radical cyclopropanation of alkenes with in situ-generated α-heteroaryldiazomethanes, affording chiral heteroaryl cyclopropanes with excellent diastereo- and enantioselectivities. nih.gov

A notable example directly involving a benzyl ester is the Rh-catalyzed cyclopropanation of alkenyl fluorides with benzyl diazoarylacetates. researchgate.net Using Rh2(S-DOSP)4 as the catalyst, cis-β-fluorocyclopropane carboxylates were prepared with high diastereoselectivity and enantiomeric excess up to 97%. researchgate.net

Table 1: Examples of Enantioselective Catalytic Cyclopropanation

| Catalyst Type | Chiral Catalyst/Ligand | Reactants | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|---|

| Organocatalysis | Chiral Diphenylprolinol TBDMS Ether | Substituted benzyl chloride, α,β-unsaturated aldehydes | Chiral diarylcyclopropanecarboaldehydes | up to excellent | - |

| Metal Catalysis | Chiral-at-metal Rh(III) complex | Sulfoxonium ylides, β,γ-unsaturated ketoesters | 1,2,3-trisubstituted cyclopropanes | up to 99% | >20:1 |

| Metal Catalysis | [Co(P1)] | Olefins, succinimidyl diazoacetate | Cyclopropane succinimidyl esters | excellent | excellent |

| Metal Catalysis | Rh2(S-DOSP)4 | Alkenyl fluorides, benzyl diazoarylacetates | cis-β-fluorocyclopropane carboxylates | up to 97% | up to 95:5 |

Diastereoselective Synthesis Methods

Diastereoselective synthesis relies on the presence of a chiral element within one of the reactants to direct the stereochemical outcome of the cyclopropanation. This is often achieved through the use of chiral auxiliaries. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary can be removed. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric synthesis. williams.edu For example, an oxazolidinone chiral auxiliary can be acylated, followed by diastereoselective alkylation. williams.edu The resulting product can then be cleaved to yield a chiral carboxylic acid in high enantiomeric purity. williams.edu This strategy is applicable to the synthesis of chiral cyclopropanecarboxylic acids, which can subsequently be esterified to this compound.

A novel approach combines the use of chiral auxiliaries with substrate-directable reactions in a three-step sequence of aldol-cyclopropanation-retro-aldol reactions for the asymmetric synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org This methodology demonstrates the power of temporarily installed stereocenters to direct subsequent transformations.

Recent advancements have also focused on the diastereoselective cyclopropanation of unactivated alkenes. A palladium(II)-catalyzed method for the diastereoselective cyclopropanation of alkenyl amines and alkenyl acids has been developed, which utilizes a nucleopalladation mechanism. chemrxiv.org Another approach involves the formal coupling of carbon pronucleophiles and unactivated alkenes, proceeding with high diastereoselectivity. nih.gov

Chemoenzymatic Strategies and Biocatalysis for Chiral Resolution and Desymmetrization

Chemoenzymatic methods combine the selectivity of enzymes with the efficiency of chemical synthesis to produce enantiomerically pure compounds. Key strategies include kinetic resolution and desymmetrization.

Kinetic Resolution:

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. Lipases are commonly used enzymes for this purpose due to their ability to catalyze enantioselective esterification or hydrolysis. The lipase (B570770) B from Candida antarctica (CalB) has been effectively used in the kinetic resolution of a variety of chiral alcohols and esters. nih.gov For instance, the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols through transesterification has been studied, achieving high conversions and enantiomeric excesses. nih.gov While not specific to this compound, these methods demonstrate the potential for resolving a racemic mixture of this compound. An efficient enzymatic kinetic resolution method for tertiary benzyl bicyclic alcohols has been developed by optimizing reaction conditions, leading to high conversions and excellent enantiomeric excesses. scielo.br

Desymmetrization:

Desymmetrization is a powerful strategy for the synthesis of chiral compounds from prochiral starting materials, capable of theoretically achieving a 100% yield of a single enantiomer. researchgate.net Enzymes, particularly lipases, are excellent catalysts for the desymmetrization of prochiral diesters, diols, and anhydrides. researchgate.net This approach can be envisioned for the synthesis of chiral cyclopropanecarboxylates from a prochiral dicarboxylic acid precursor. Furthermore, biocatalysis can be integrated into the early stages of drug development through the enzymatic synthesis of a core motif that can be subsequently derivatized. nih.gov Engineered heme proteins, for example, have been used to catalyze carbene transfer to produce cyclopropylboronates with high diastereo- and enantioselectivity. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org These principles are increasingly being applied to the synthesis of fine chemicals, including this compound.

Development of Environmentally Benign Reaction Conditions (e.g., Solvent-Free, Alternative Solvents)

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents.

Solvent-Free Synthesis:

Conducting reactions without a solvent, or "neat," is an ideal green chemistry approach as it eliminates solvent waste. A one-pot, solvent-free aerobic oxidation of benzyl alcohol can yield benzaldehyde (B42025) and benzyl benzoate (B1203000) using gold nanoparticles as a catalyst, highlighting the potential for solventless esterification processes. qualitas1998.net

Alternative Solvents:

When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Water is an attractive green solvent due to its non-toxicity, non-flammability, and availability. "On-water" synthesis has been shown to dramatically increase the efficiency of cyclopropanation reactions between diazo compounds and electron-deficient alkenes under metal- and catalyst-free conditions. rsc.org Other green solvents include supercritical carbon dioxide, ionic liquids, and bio-derived solvents like glycerol (B35011) and ethyl lactate. rsc.orgcurtin.edu.aumonash.edu Polyethylene glycols (PEGs) are another class of non-toxic and biodegradable alternative solvents. curtin.edu.au

Application of Catalytic Processes for Enhanced Efficiency and Waste Reduction

Catalysis is a fundamental pillar of green chemistry, as catalytic reactions are typically more atom-economical and generate less waste than stoichiometric reactions.

The use of catalysts enhances reaction rates and selectivity, often under milder conditions, which reduces energy consumption. For instance, the development of whole-cell biocatalysts can lead to highly efficient synthesis of chiral molecules, as demonstrated in the production of (R)-citronellal. nih.gov Such systems can be designed to operate at high substrate loadings, increasing productivity and reducing downstream processing waste. nih.gov

In the context of this compound synthesis, the catalytic methods described in the previous sections (organocatalysis, metal catalysis, and biocatalysis) contribute to greener processes by enabling high yields and selectivities, thereby minimizing byproducts and waste. The ability to recycle and reuse catalysts further enhances the sustainability of these synthetic routes.

Atom Economy Metrics in Synthetic Route Design

In the design of synthetic routes for this compound and its analogues, atom economy (AE) serves as a fundamental metric for evaluating the efficiency and environmental impact of a chemical process. chemistrytalk.org Introduced by Barry Trost, atom economy provides a theoretical measure of how many atoms from the reactants are incorporated into the final desired product, offering a crucial perspective beyond simple reaction yield. chemistrytalk.org Reactions with high atom economy maximize the transformation of starting materials into the target molecule, thereby minimizing the generation of waste byproducts. nrochemistry.com

The calculation of atom economy is based on the molecular weights of the reactants and the desired product, as described by the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A classic and direct method for synthesizing this compound is the Fischer esterification of cyclopropanecarboxylic acid with benzyl alcohol, typically in the presence of an acid catalyst. libretexts.orgyoutube.com This reaction involves the formation of the ester and a molecule of water as the sole byproduct. libretexts.org

The atom economy for this specific synthesis can be calculated as follows:

| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Cyclopropanecarboxylic Acid | C₄H₆O₂ | 86.09 | Reactant |

| Benzyl Alcohol | C₇H₈O | 108.14 | Reactant |

| Sum of Reactant MW | 194.23 | ||

| This compound | C₁₁H₁₂O₂ | 176.21 | Desired Product |

| Water | H₂O | 18.02 | Byproduct |

Using the formula: % AE = (176.21 / 194.23) x 100 = 90.7%

The Fischer esterification route to this compound demonstrates a high theoretical atom economy of 90.7%. google.com This indicates that a significant portion of the atoms from the starting materials is incorporated into the final ester product.

More advanced metrics offer a more holistic view by incorporating practical experimental factors:

Reaction Mass Efficiency (RME): RME provides a more realistic measure of a reaction's efficiency by considering the actual masses of reactants, the reaction yield, and stoichiometry. It connects the theoretical efficiency of atom economy with the practical outcome of the synthesis.

Process Mass Intensity (PMI): Adopted widely in the pharmaceutical industry, PMI assesses the total mass used in a process (including reactants, solvents, reagents, and process water) relative to the mass of the active pharmaceutical ingredient (API) produced. It offers a complete picture of all materials required to generate the final product.

E-Factor (Environmental Factor): This metric focuses directly on waste generation, calculating the ratio of the mass of total waste produced to the mass of the desired product. A lower E-Factor signifies a more environmentally benign process. chemistrytalk.org

The selection of a synthetic route in modern pharmaceutical and chemical manufacturing increasingly relies on a multi-faceted analysis using these green chemistry metrics. For a compound like this compound, a high atom economy is a desirable starting point, but a truly efficient and sustainable process will also demonstrate high RME and low PMI and E-Factor values.

| Metric | Focus | Key Advantage |

| Atom Economy (AE) | Theoretical efficiency of atom incorporation from reactants to product. | Provides a quick, theoretical baseline for comparing reaction types. |

| Reaction Mass Efficiency (RME) | Practical efficiency, incorporating yield and reactant stoichiometry. | Offers a more realistic measure of a reaction's "greenness" than AE alone. |

| Process Mass Intensity (PMI) | Overall process efficiency, including all inputs (solvents, reagents, etc.). | Gives a comprehensive view of the total mass used in the entire process. |

| E-Factor | Waste generation per unit of product. | Directly quantifies the amount of waste produced, highlighting environmental impact. chemistrytalk.org |

Mechanistic Investigations and Reaction Pathways of Benzyl Cyclopropanecarboxylates

Fundamental Reactivity of the Cyclopropane (B1198618) Ring System

The three-membered ring of cyclopropane derivatives, including benzyl (B1604629) cyclopropanecarboxylate (B1236923), exhibits unique chemical reactivity primarily due to the inherent ring strain. askfilo.com This strain significantly influences the molecule's stability and its propensity to undergo ring-opening reactions. askfilo.comutexas.edu

The reactivity of the cyclopropane ring is largely a consequence of significant ring strain, which is a combination of angle strain and torsional strain. utexas.eduwikipedia.org The carbon-carbon-carbon (C-C-C) bond angles in a cyclopropane ring are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon atoms. askfilo.comlibretexts.org This deviation, known as angle strain, leads to less effective orbital overlap, resulting in weaker, more reactive "bent" bonds. utexas.edu

The total ring strain in cyclopropane is estimated to be around 28 kcal/mol. utexas.edu This high level of strain weakens the C-C bonds, making them more susceptible to cleavage compared to the C-C bonds in acyclic alkanes or larger cycloalkanes like cyclopentane (B165970) and cyclohexane. utexas.edu Consequently, cyclopropane and its derivatives readily participate in ring-opening reactions that relieve this strain, a characteristic that dominates their chemical behavior. askfilo.comnih.gov

Table 1: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Number of Carbons | C-C-C Bond Angle | Total Ring Strain (kcal/mol) |

| Cyclopropane | 3 | 60° | ~28-29 |

| Cyclobutane | 4 | 90° | ~26.3 |

| Cyclopentane | 5 | ~108° (in envelope conformation) | ~6.5 |

| Cyclohexane | 6 | ~109.5° (in chair conformation) | ~0.0 |

This table illustrates the significantly higher ring strain in cyclopropane compared to larger cycloalkanes, explaining its enhanced reactivity. wikipedia.orglibretexts.org

The unique bonding in the cyclopropane ring gives rise to distinct electronic properties. Two primary models, the Coulson-Moffitt and the Walsh models, are used to describe the bonding. wikipedia.orgwiley.com The Coulson-Moffitt model proposes that the C-C bonds are formed by the overlap of sp-hybrid orbitals, resulting in "bent bonds" that lie outside the internuclear axis. wikipedia.org

The Walsh model describes the bonding in terms of a combination of sp² hybridized orbitals and p-orbitals. wikipedia.orgbluffton.edu This model suggests that the cyclopropyl (B3062369) group has orbitals with π-like character, which allows it to participate in conjugation with adjacent π-systems, such as a carbonyl group or a phenyl ring. wiley.comresearchgate.net This conjugative ability allows the cyclopropyl group to act as a good electron donor through hyperconjugation, which can stabilize adjacent carbocations. wikipedia.orgstackexchange.com

The electronic nature of the cyclopropyl group can be influenced by substituents. When conjugated with a π-acceptor substituent like a carbonyl group, the adjacent C-C bonds of the cyclopropane ring can lengthen, while the distal bond may shorten. wiley.com This interaction highlights the ability of the cyclopropyl group to transmit electronic effects.

The high ring strain of cyclopropanes makes them susceptible to a variety of controlled ring-opening and rearrangement reactions. askfilo.com These reactions are often driven by the release of this strain, which provides a strong thermodynamic driving force of over 100 kJ mol⁻¹. nih.gov The regioselectivity and stereoselectivity of these reactions can often be controlled by the electronic nature of the substituents on the cyclopropane ring. nih.gov

Cyclopropanes bearing both an electron-donating and an electron-accepting group (donor-acceptor cyclopropanes) are particularly versatile intermediates in organic synthesis. rsc.orgscispace.com The polarization of the C-C bond between the substituted carbons makes them susceptible to nucleophilic attack, leading to ring-opening. nih.gov For example, 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates undergo a homo-Michael addition with various carbon nucleophiles under basic conditions, resulting in ring-opened products. rsc.org

Rearrangement reactions of cyclopropanes can also be initiated under various conditions. For instance, the Cloke-Wilson rearrangement of doubly activated cyclopropanes can be catalyzed by an organocatalyst to form 2,3-dihydrofurans through a tandem ring-opening/cyclization process. organic-chemistry.orgnih.gov Electrophilic ring-opening is another common pathway, as seen in the reaction of substituted cyclopropanecarboxylates with benzeneselenenyl chloride, which proceeds via the attack of the electrophile on the cyclopropane ring. rsc.org

Hydrolytic Stability and Mechanistic Insights for Cyclopropanecarboxylate Esters

Esters of cyclopropanecarboxylic acid, such as benzyl cyclopropanecarboxylate, have been shown to possess enhanced stability towards both acid- and base-catalyzed hydrolysis compared to other esters. nih.gov This increased stability is attributed to the electronic properties of the cyclopropyl group.

The acid-catalyzed hydrolysis of esters is a reversible reaction that proceeds through a nucleophilic acyl substitution mechanism. chemistrysteps.comwikipedia.org The reaction is typically initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgucalgary.ca This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. libretexts.org Subsequent proton transfers and elimination of the alcohol lead to the formation of the carboxylic acid. libretexts.orgucalgary.ca

The general mechanism for acid-catalyzed ester hydrolysis involves the following steps:

Protonation of the carbonyl oxygen. libretexts.org

Nucleophilic attack by water on the carbonyl carbon. libretexts.org

Proton transfer to create a better leaving group. libretexts.org

Elimination of the alcohol (leaving group). libretexts.org

Deprotonation to regenerate the acid catalyst and form the carboxylic acid. libretexts.org

In the case of cyclopropanecarboxylate esters, the cyclopropyl group is thought to provide hyperconjugative stabilization to the ester, which may contribute to its increased hydrolytic stability under acidic conditions. nih.gov

Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that also proceeds via a nucleophilic acyl substitution pathway. chemistrysteps.comwikipedia.org The reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. ucalgary.castudysmarter.co.uk The intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid. ucalgary.ca In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt, which drives the reaction to completion. chemistrysteps.com

The generally accepted mechanism for base-catalyzed ester hydrolysis (the BAC2 mechanism) consists of the following steps:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon. ucalgary.ca

Formation of a tetrahedral intermediate. slideshare.net

Elimination of the alkoxide leaving group to form the carboxylic acid. ucalgary.ca

An acid-base reaction where the alkoxide deprotonates the carboxylic acid to form the carboxylate and the alcohol. ucalgary.ca

Esters of cyclopropanecarboxylic acid exhibit significant stability under base-catalyzed hydrolytic conditions. nih.gov This enhanced stability is a notable characteristic of these compounds.

Hyperconjugative Stabilization in Cyclopropyl Esters

This interaction is a key factor in the shortening of sigma bonds adjacent to unsaturated systems. wikipedia.orgquora.com For instance, the C-C single bonds in molecules like 1,3-butadiene (B125203) are shorter than typical C-C bonds in saturated hydrocarbons, a phenomenon explained by conjugation. wikipedia.org A similar effect is observed in cyclopropyl systems where hyperconjugation between the ring's σ-bonds and an adjacent π-system contributes to bond length modifications and increased molecular stability. wikipedia.org The stabilization of a positive charge by a cyclopropyl group, which is a related phenomenon, results from the effective interaction between the cyclopropane's bonding orbitals and the vacant p-orbital of a carbocation. quora.com This electron-donating capability of the cyclopropyl ring through hyperconjugation influences the electronic environment of the ester moiety, affecting its reactivity.

The strength of hyperconjugation and its stabilizing effect are generally greater than inductive effects from typical alkyl groups. quora.com This is because hyperconjugation involves the delocalization of electrons over an extended molecular orbital, which is a more significant stabilizing interaction. allen.inquora.com The ability of the cyclopropyl group to stabilize adjacent electron-deficient centers is a well-documented phenomenon that extends to its influence on the reactivity of attached ester groups. quora.com

Exploration of Specific Reaction Mechanisms Involving this compound

The reactivity of this compound is dictated by its three primary components: the cyclopropane ring, the ester linkage, and the benzyl moiety. Each of these presents distinct pathways for chemical transformation, from C-H and C-C bond activation to electrophilic and nucleophilic reactions.

The functionalization of C-H bonds, particularly at the benzylic position, is a powerful tool in organic synthesis. For substrates like this compound, transition metal catalysis, especially with rhodium, has been pivotal. Catalyst-controlled C-H functionalization using donor/acceptor carbenes, generated from diazo compounds, is an efficient process capable of high site- and stereocontrol. acs.org

In dirhodium-catalyzed reactions, detailed kinetic studies have shown that the C-H functionalization step is often rate-determining. nih.gov The mechanism typically involves the formation of a rhodium-carbene intermediate from a diazo compound. This electrophilic species then undergoes a C-H insertion reaction. The efficiency of this step can be enhanced by using electron-withdrawing substituents on the aryl donor group of the carbene precursor. nih.gov For benzylic C-H bonds, dirhodium catalysts have been developed that achieve highly enantioselective and site-selective functionalization. acs.org

Rhodium(III) catalysts can also activate C-H bonds through an electrophilic deprotonation pathway, generating an aryl-Rh intermediate. nih.gov This intermediate can then react with various coupling partners. While much of the research has focused on arene C-H bonds, the principles extend to activated C-H bonds like those at the benzylic position. The choice of catalyst and ligands is crucial for achieving high selectivity and yield, as demonstrated by the development of bifunctional mono-N-protected amino acid (MPAA) ligands for palladium-catalyzed C-H functionalization reactions. acs.org

| Catalyst | Typical Substrate | Key Mechanistic Feature | Selectivity | Reference |

|---|---|---|---|---|

| Rh₂(S-di-(4-Br)TPPTTL)₄ | ((Aryl)(diazo)methyl)phosphonates | Donor/Acceptor Carbene Insertion | High Enantioselectivity (84–99% ee) and Site-selectivity (>30:1) | acs.org |

| Rh₂(R-TPPTTL)₄ | Aryldiazoacetates | Rate-determining C-H functionalization step | High Enantioselectivity (83-97% ee) | nih.gov |

| Rh(III) Complexes | Arenes with directing groups | Electrophilic deprotonation pathway | Varies with substrate and oxidant | nih.gov |

The high ring strain of cyclopropanes (approximately 29.0 kcal/mol) makes them susceptible to ring-opening reactions, which are prime examples of C-C bond activation. wikipedia.orgwikiwand.com Transition metals are particularly effective at promoting this transformation. The general mechanism involves the oxidative addition of the transition metal into one of the cyclopropane's C-C bonds, leading to the formation of a metallacyclobutane intermediate. wikipedia.orgwikiwand.com This intermediate can then undergo various subsequent reactions.

The activation and regioselectivity of the C-C bond cleavage are influenced by substituents on the cyclopropane ring. wikipedia.org Electron-withdrawing groups, such as the ester in this compound, can facilitate ring opening. nih.govnih.gov These are often referred to as donor-acceptor cyclopropanes. nih.gov In the presence of catalysts like Palladium(0), Nickel(0), or Rhodium(I), these activated cyclopropanes readily form zwitterionic π-allylmetal species, which can then be trapped by nucleophiles or participate in cycloaddition reactions. nih.gov

Rhodium catalysts have been shown to be particularly versatile. For instance, a single rhodium(III) catalyst can achieve a succession of C-H activation followed by C-C activation of a vinylcyclopropane. rsc.org Mechanistic studies suggest that this process involves olefin insertion followed by a facile β-carbon elimination, representing a novel ring-opening pathway. rsc.org Similarly, neutral Rh(I) catalysts can effect the proximal-selective hydroboration of N-Piv-substituted cyclopropylamines via C-C bond activation. rsc.org The choice of metal and ligands dictates the reaction pathway and the final products, which can range from simple ring-opened structures to more complex carbocycles formed via cycloadditions. nih.gov

| Metal Catalyst | Typical Intermediate | Common Substrate Type | Outcome/Product | Reference |

|---|---|---|---|---|

| Platinum (e.g., H₂PtCl₆) | Platinacyclobutane | Unactivated Cyclopropane | Polymeric complex | wikipedia.org |

| Palladium, Nickel, Rhodium | Metallacyclobutane / π-allylmetal species | Vinylcyclopropanes, Donor-Acceptor Cyclopropanes | Cycloaddition products (e.g., 5- or 7-membered rings) | wikiwand.comnih.gov |

| Rhodium(III) | Rhodacyclobutane | Spiropentanes, Vinylcyclopropanes | Cyclopentenones, Allylated arenes | wikiwand.comrsc.org |

The benzyl group in this compound offers two main sites for reactivity: the aromatic ring and the benzylic carbon.

Nucleophilic Reactions: The benzylic carbon is susceptible to nucleophilic substitution. This can proceed via either an S_N1 or S_N2 mechanism. The S_N1 pathway is favored in the presence of polar protic solvents and when the leaving group's departure results in a stable carbocation. stackexchange.com The benzyl carbocation is significantly stabilized by resonance, which delocalizes the positive charge across the aromatic ring. This inherent stability makes the S_N1 pathway highly accessible for benzylic systems. stackexchange.com The S_N2 pathway, involving a backside attack by a nucleophile, is also possible but can be hindered by sterics. stackexchange.com The choice between S_N1 and S_N2 is influenced by the nucleophile's strength, solvent, and the specific substituents on the benzyl group. stackexchange.com For example, reagents like 2-benzyloxy-1-methylpyridinium triflate are designed to release an electrophilic benzyl species under neutral conditions, which is then attacked by nucleophiles like alcohols or carboxylic acids to form ethers and esters, respectively. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of Benzyl Cyclopropanecarboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment, connectivity, and spatial relationships of atoms. core.ac.uk

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information for the structural assignment of benzyl (B1604629) cyclopropanecarboxylate (B1236923).

The ¹H NMR spectrum reveals distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl group typically appear as a complex multiplet in the downfield region (δ 7.3-7.4 ppm). The two benzylic protons (CH₂) adjacent to the ester oxygen are chemically equivalent and resonate as a sharp singlet around δ 5.1 ppm. The protons on the cyclopropane (B1198618) ring exhibit characteristic upfield shifts due to the ring's magnetic anisotropy. The methine proton (CH) appears as a multiplet around δ 1.6-1.7 ppm, while the two sets of non-equivalent methylene (B1212753) protons (CH₂) on the ring are observed as multiplets in the δ 0.8-1.1 ppm range.

The ¹³C NMR spectrum complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the ester group is the most deshielded, appearing around δ 174 ppm. The aromatic carbons of the benzyl group resonate between δ 128 and 136 ppm. The benzylic carbon (CH₂) is found at approximately δ 66 ppm. The carbons of the cyclopropane ring are significantly shielded, with the methine carbon (CH) appearing around δ 13-15 ppm and the methylene carbons (CH₂) resonating at δ 8-10 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Benzyl Cyclopropanecarboxylate Note: Data are typical values and may vary based on solvent and experimental conditions.

| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Aromatic CH (ortho, meta, para) | 7.30 - 7.40 | Multiplet | 128.3 - 128.6 |

| Aromatic C (quaternary) | - | - | 136.0 |

| Benzylic CH₂ | 5.13 | Singlet | 66.5 |

| Carbonyl C=O | - | - | 174.2 |

| Cyclopropane CH | 1.60 - 1.70 | Multiplet | 14.1 |

While 1D NMR provides essential data, 2D NMR experiments are crucial for confirming the connectivity of atoms and elucidating stereochemistry. researchgate.netweebly.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show strong cross-peaks between the cyclopropyl (B3062369) methine proton and the adjacent cyclopropyl methylene protons, confirming the integrity of the three-membered ring structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.net It is used to definitively assign the carbon signals based on the already-assigned proton signals. For example, the singlet at δ 5.13 ppm in the ¹H spectrum would show a correlation to the carbon signal at δ 66.5 ppm in the ¹³C spectrum, confirming its assignment as the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for piecing together the molecular skeleton. science.govresearchgate.net A key HMBC correlation for this molecule would be between the benzylic protons (δ 5.13 ppm) and the carbonyl carbon (δ 174.2 ppm), unequivocally establishing the ester linkage between the benzyl and cyclopropanecarboxylate moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. core.ac.uk For substituted benzyl cyclopropanecarboxylates, NOESY can be used to determine the relative stereochemistry (cis/trans) of substituents on the cyclopropane ring.

Table 2: Key Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Protons (¹H δ, ppm) | Correlating Atom (¹³C δ, ppm) | Information Gained |

|---|---|---|---|

| COSY | Cyclopropane CH (1.65) | Cyclopropane CH₂ (0.95) | Confirms connectivity within the cyclopropane ring. |

| HSQC | Benzylic CH₂ (5.13) | Benzylic CH₂ (66.5) | Assigns the benzylic carbon. |

| HMBC | Benzylic CH₂ (5.13) | Carbonyl C=O (174.2) | Confirms the ester linkage. |

| HMBC | Cyclopropane CH (1.65) | Carbonyl C=O (174.2) | Confirms connectivity of the cyclopropane ring to the ester. |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. semanticscholar.org

ESI is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. nih.gov This is highly useful for accurately determining the molecular weight of the analyte. For this compound (Molecular Formula: C₁₁H₁₂O₂, Molecular Weight: 176.21 g/mol ), ESI-MS in positive ion mode would be expected to show prominent signals corresponding to the protonated molecule [M+H]⁺ at m/z 177.09 and the sodium adduct [M+Na]⁺ at m/z 199.07. beilstein-journals.org The high mass accuracy of modern ESI-MS instruments allows for the confirmation of the elemental composition. semanticscholar.org

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org The ionization method typically used in GC-MS is Electron Ionization (EI), which is a high-energy "hard" ionization technique that causes extensive and reproducible fragmentation of the molecule.

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 176, confirming its molecular weight. The most characteristic and often most abundant fragment observed is the tropylium (B1234903) ion at m/z 91 , which results from the cleavage and rearrangement of the benzyl group. nih.gov Other significant fragment ions would include the benzyl cation itself at m/z 91 and the cyclopropanecarbonyl cation at m/z 69.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 108 | [C₇H₈O]⁺ | Benzyl alcohol radical cation (McLafferty rearrangement) |

| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion from ESI) which is then fragmented by collision-induced dissociation (CID) to produce product ions. mdpi.com This technique is invaluable for confirming the structure of a compound by analyzing the relationship between precursor and product ions. nih.gov

For this compound, the protonated molecule ([M+H]⁺, m/z 177) would be selected as the precursor ion. A primary fragmentation pathway in an MS/MS experiment would be the neutral loss of benzyl alcohol (108 Da), resulting in the formation of the cyclopropanecarbonyl cation at m/z 69. Another pathway would be the loss of the cyclopropanecarboxylate group to yield the benzyl cation at m/z 91. These specific fragmentation patterns provide definitive evidence for the connectivity of the benzyl and cyclopropanecarboxylate moieties. nih.gov

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which provides a unique "fingerprint" of the molecule's functional groups. copbela.org

For this compound, the IR spectrum is characterized by the distinct absorption bands of its constituent parts: the ester group, the cyclopropane ring, and the benzyl moiety.

The ester functional group gives rise to some of the most prominent peaks in the spectrum. spectroscopyonline.com A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the range of 1750-1735 cm⁻¹. quimicaorganica.orglibretexts.org This peak is a key diagnostic feature for esters. Additionally, two distinct stretching vibrations for the C-O bond are present. The C-O stretch of the acyl-oxygen bond (C(=O)-O) appears as a strong, broad band between 1300-1200 cm⁻¹, while the O-alkyl stretch (O-CH₂) is found in the 1150-1000 cm⁻¹ region. spectroscopyonline.comquimicaorganica.org

The cyclopropane ring has characteristic vibrations that distinguish it from other aliphatic systems. The C-H bonds of the cyclopropyl group exhibit stretching vibrations at wavenumbers higher than those for typical alkanes, generally appearing in the 3100-3040 cm⁻¹ range. docbrown.info Furthermore, characteristic skeletal or ring deformation vibrations for the cyclopropane moiety can be observed in the fingerprint region, specifically around 1020-1000 cm⁻¹. docbrown.info

The benzyl group contributes several characteristic absorption bands. The aromatic C-H stretching vibrations are typically seen as a group of weaker bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). lumenlearning.com In-ring carbon-carbon (C=C) stretching vibrations of the benzene (B151609) ring produce a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region. lumenlearning.com Finally, strong C-H out-of-plane bending vibrations appear in the lower wavenumber region (900-675 cm⁻¹), and the specific pattern of these bands can help determine the substitution pattern of the aromatic ring (in this case, monosubstituted). lumenlearning.com

The table below summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Typical Intensity |

| 3100-3000 cm⁻¹ | Aromatic & Cyclopropyl C-H Stretch | Medium to Weak |

| 2960-2850 cm⁻¹ | Aliphatic (Benzyl CH₂) C-H Stretch | Medium |

| 1750-1735 cm⁻¹ | Ester C=O Stretch | Strong |

| 1600-1450 cm⁻¹ | Aromatic C=C In-Ring Stretch | Medium, Sharp |

| 1300-1200 cm⁻¹ | Ester C-O Stretch (Acyl-O) | Strong |

| 1150-1000 cm⁻¹ | Ester C-O Stretch (O-Alkyl) | Strong |

| 1020-1000 cm⁻¹ | Cyclopropane Ring Vibration | Medium |

| 900-675 cm⁻¹ | Aromatic C-H Out-of-Plane Bend | Strong |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. semanticscholar.org This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and stereochemistry in the solid state. For derivatives of this compound, particularly those that are chiral, X-ray crystallography is indispensable for the unambiguous determination of absolute configuration. nih.govmdpi.com

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

A typical crystallographic analysis of a this compound derivative would yield a set of data including the crystal system, space group, and unit cell dimensions. For instance, related cyclopropane structures have been found to crystallize in monoclinic or triclinic systems. nih.govresearchgate.net The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the repeating unit in the crystal lattice, while the space group describes the symmetry elements within the crystal.

For chiral derivatives of this compound, determining the absolute configuration (i.e., distinguishing between R and S enantiomers) is crucial. This is achieved by analyzing the anomalous scattering of the X-rays. mdpi.com When using X-ray radiation of an appropriate wavelength, certain atoms will scatter X-rays with a slight phase shift. This effect, known as anomalous dispersion, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). By carefully measuring and analyzing these differences, the absolute structure of the molecule can be determined. The result is often expressed as the Flack parameter, which should refine to a value close to zero for the correct enantiomer, providing a high level of confidence in the assignment. mdpi.comnih.gov

The table below illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical but representative of what would be expected for a compound like a substituted this compound.

Interactive Data Table: Representative Crystallographic Data

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₁₁H₁₂O₂ |

| Formula Weight | The molar mass of the compound. | 176.21 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c [Å] | The lengths of the unit cell axes. | a = 6.17, b = 13.67, c = 15.51 |

| α, β, γ [°] | The angles between the unit cell axes. | α = 90, β = 92.24, γ = 90 |

| Volume [ų] | The volume of the unit cell. | 1307.5 |

| Z | The number of molecules in the unit cell. | 4 |

| Flack Parameter | A value used to determine absolute configuration for chiral structures. | -0.03(1) |

Computational Chemistry Applications in Benzyl Cyclopropanecarboxylate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These calculations solve the Schrödinger equation for a given molecular system, providing information about electron distribution, molecular orbital energies, and molecular geometry. For benzyl (B1604629) cyclopropanecarboxylate (B1236923), these methods can elucidate the interplay between the benzyl and cyclopropyl (B3062369) groups and predict the molecule's reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are widely used to investigate reaction mechanisms, determine the geometries of transition states, and calculate the energetics of reaction pathways.

In the context of benzyl cyclopropanecarboxylate synthesis, such as through the cyclopropanation of an alkene, DFT can be employed to model the reaction step-by-step. For instance, in a metal-catalyzed cyclopropanation reaction, DFT calculations can help identify the active catalytic species and elucidate the mechanism of carbene transfer to the olefin. Studies on similar systems, like the cyclopropanation of styrene (B11656) with aryldiazodiacetate catalyzed by tris(pentafluorophenyl)borane, have used DFT to compare different possible reaction pathways. nih.govacs.orgresearchgate.net By calculating the Gibbs free energy barriers for each proposed step, researchers can identify the most probable reaction mechanism, including the rate-determining step. nih.govacs.orgresearchgate.net For example, in a catalyzed reaction, DFT can determine whether the catalyst binds to the nitrogen, carbon, or oxygen atom of the diazo compound and which of these pathways has the lowest activation energy. nih.govacs.org

DFT is also instrumental in understanding the energetics of reactions. The calculated potential energy surface provides the relative energies of reactants, intermediates, transition states, and products. This information is crucial for predicting reaction feasibility and explaining observed product distributions. For example, in the Simmons-Smith cyclopropanation, DFT calculations have shown that the addition channel leading to cyclopropane (B1198618) is energetically favored over the insertion channel. acs.org

Table 1: Representative Energy Barriers for Cyclopropanation Reaction Steps Calculated by DFT

| Reaction Step | Catalyst System | Calculated Activation Energy (kcal/mol) | Reference |

| N2 removal | B(C6F5)3 | 28.3 | acs.org |

| Styrene nucleophilic attack | B(C6F5)3 | 28.8 | acs.org |

| Addition Channel | ClCH2ZnCl | 24.7 | acs.org |

| Insertion Channel | ClCH2ZnCl | 36.0 | acs.org |

This table is illustrative and based on data from related cyclopropanation reactions.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ucsb.edutaylorandfrancis.comwikipedia.org The energy gap between the HOMO and LUMO is a key indicator of reactivity; a smaller gap generally implies a more favorable interaction and a faster reaction. researchgate.net

For reactions involving this compound, FMO analysis can predict the most likely sites of nucleophilic or electrophilic attack. The HOMO indicates regions of high electron density and is associated with nucleophilicity, while the LUMO indicates regions of low electron density and is associated with electrophilicity. youtube.com For example, in a reaction where the cyclopropane ring is opened, FMO theory can help predict whether a nucleophile will attack one of the carbon atoms of the ring.

In the context of cyclopropanation reactions, FMO theory can explain the interaction between the carbene (or carbenoid) and the alkene. The theory can be used to rationalize the direction of approach of the carbene to the alkene that leads to the formation of the cyclopropane ring. chemistryschool.net The symmetry of the frontier orbitals is also crucial in predicting the stereochemical outcome of pericyclic reactions, as described by the Woodward-Hoffmann rules, which can be rationalized using FMO theory. wikipedia.orgimperial.ac.uk

Table 2: Conceptual Application of FMO Theory to a Reaction of this compound

| Reactant | Frontier Orbital | Role in Reaction | Predicted Interaction Site |

| This compound | HOMO | Nucleophile | Potentially the oxygen of the carbonyl group or the phenyl ring |

| This compound | LUMO | Electrophile | Potentially the carbon of the carbonyl group or the cyclopropane ring |

| Electrophile | LUMO | Electrophile | Interacts with the HOMO of this compound |

| Nucleophile | HOMO | Nucleophile | Interacts with the LUMO of this compound |

Stereoelectronic effects are geometric constraints on molecules that arise from the spatial arrangement of orbitals. wikipedia.org These effects can significantly influence the conformation, stability, and reactivity of a molecule. Hyperconjugation is a type of stereoelectronic effect involving the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital. wikipedia.org This interaction leads to electron delocalization and increased stability. wikipedia.orgquora.com

In this compound, the cyclopropane ring possesses unique electronic properties. The C-C bonds of the cyclopropane ring have significant p-character, allowing them to participate in conjugation with adjacent π-systems. Hyperconjugation can occur between the C-C sigma bonds of the cyclopropane ring and the π-system of the benzyl group's phenyl ring or the carbonyl group of the ester. This interaction can influence the molecule's conformation and reactivity. For instance, the alignment of the cyclopropane ring relative to the ester group can be dictated by the need to maximize orbital overlap for hyperconjugative stabilization. researchgate.net

The benzyl group also exhibits hyperconjugation, particularly in reaction intermediates. For example, if a carbocation were to form at the benzylic position, the adjacent C-H sigma bonds can donate electron density to the empty p-orbital of the carbocation, thereby stabilizing it. quora.comkhanacademy.org Computational analysis can quantify the energetic contribution of these stereoelectronic effects and visualize the orbital interactions responsible for them.

Molecular Modeling and Dynamics Simulations in Catalytic Design

Molecular modeling and dynamics simulations are powerful tools for designing and optimizing catalysts for specific chemical transformations. These methods allow for the visualization of catalyst-substrate interactions and the exploration of the conformational landscape of reaction intermediates.

The synthesis of specific stereoisomers of this compound requires the use of chiral catalysts. Computational methods play a crucial role in the design of these catalysts. By building computer models of the catalyst-substrate complex, chemists can predict which catalyst structure will favor the formation of the desired enantiomer or diastereomer.

This computational design process often involves docking the substrate into the active site of the catalyst and calculating the energies of the different possible transition states leading to the various stereoisomeric products. The catalyst or its ligands can then be systematically modified in the computer model to enhance the energy difference between the desired and undesired transition states, thereby improving the predicted stereoselectivity. This approach has been successfully used to design catalysts for a variety of asymmetric reactions, including cyclopropanations. chemrxiv.orgnih.govrochester.eduprinceton.edu For instance, engineered enzymes (cyclopropanases) have been computationally designed to exhibit specific stereoselectivity in cyclopropanation reactions. chemrxiv.org Similarly, chiral rhodium catalysts have been developed for asymmetric cyclopropanation, with computational modeling providing insights into the origin of the stereoselectivity. nih.govresearchgate.net

The PES maps the energy of the molecule as a function of its geometry. libretexts.orgwayne.edu Minima on the PES correspond to stable conformers, while saddle points represent transition states for conformational changes. wayne.edu For this compound, important conformational degrees of freedom include the rotation of the benzyl group and the orientation of the ester group relative to the cyclopropane ring. Understanding the preferred conformations is crucial as the reactivity of the molecule can be highly dependent on its shape. Molecular dynamics simulations can also be used to explore the conformational space of the molecule over time, providing a more dynamic picture of its behavior. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). These predictive models are fundamental in modern computational chemistry, enabling the estimation of a molecule's behavior without the need for empirical synthesis and testing, thereby accelerating research and reducing costs.

While specific, published QSAR/QSPR studies focusing solely on this compound are not extensively documented, the principles of these methodologies are broadly applicable. The predictive modeling of this compound can be understood by examining studies on structurally related molecules, such as pyrethroid insecticides (which are esters of cyclopropanecarboxylic acids) and various benzyl esters used as fragrance components or bioactive agents.

The core principle of QSAR/QSPR is that the variations in the properties or activities of a group of molecules are dependent on the variations in their structural or property-based descriptors. The general workflow involves three main stages:

Data Set Selection: A collection of structurally similar compounds with experimentally determined values for the property or activity of interest is compiled.

Descriptor Calculation: For each molecule in the dataset, a series of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's constitutional, topological, geometric, and electronic features.

Model Development and Validation: Statistical methods are employed to build a mathematical equation that links the descriptors to the observed activity or property. The resulting model's predictive power is then rigorously tested and validated.

Predictive Modeling of Biological Activity (QSAR)

A primary application of QSAR in the context of this compound would be to predict its potential biological activities, such as insecticidal, antimicrobial, or other therapeutic effects. The cyclopropanecarboxylate moiety is a well-known pharmacophore present in synthetic pyrethroid insecticides. researchgate.netresearchgate.netrsc.org QSAR studies on pyrethroids have successfully identified the key structural features required for their insecticidal potency. researchgate.netrothamsted.ac.uk

For a hypothetical QSAR study on a series of this compound derivatives to predict their insecticidal activity (e.g., against Aedes aegypti mosquitoes), the model would correlate the insecticidal efficacy (often expressed as LD₅₀, the lethal dose for 50% of the population) with calculated molecular descriptors. acs.org

Key descriptors often found to be significant in related studies include:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For instance, research on pyrethroids has shown that a partial positive charge at the meta-position of the benzyl ring and the nucleophilic superdelocalisabilities on the ester group's carbonyl carbon and oxygen atoms are crucial for high potency. researchgate.net Quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also frequently used.

Steric and Topological Descriptors: These describe the size, shape, and branching of the molecule. The presence and nature of substituents on both the cyclopropane ring and the benzyl ring can be parameterized. For example, the addition of specific chloro- or methyl- groups can drastically alter biological activity. researchgate.netnih.gov

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P) is a critical descriptor that influences how a molecule is absorbed and distributed within an organism.

The resulting QSAR equation allows researchers to predict the insecticidal activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis.

| Compound Derivative (R-group on Benzyl Ring) | Key Descriptor (Partial Charge on Meta-Carbon) | Log P | Experimental Activity (Log 1/LD₅₀) | Predicted Activity (Log 1/LD₅₀) |

|---|---|---|---|---|

| -H | +0.05 | 3.8 | 4.2 | 4.1 |

| 4-Chloro | +0.07 | 4.5 | 4.9 | 4.8 |

| 3-Fluoro | +0.12 | 4.0 | 5.3 | 5.2 |

| 4-Methoxy | -0.02 | 3.7 | 3.5 | 3.6 |

| 3,5-Dichloro | +0.15 | 5.2 | 5.8 | 5.9 |

Predictive Modeling of Physicochemical Properties (QSPR)

QSPR models are used to predict the physicochemical properties of molecules, which are crucial for their application, for instance, as industrial chemicals or fragrance ingredients. nih.govescholarship.org For this compound, which shares structural similarities with fragrance compounds like benzyl acetate (B1210297), QSPR could predict properties such as boiling point, vapor pressure, water solubility, and skin permeability. nih.govresearchgate.net

A QSPR model for predicting a property like the boiling point for a series of benzyl esters would involve calculating descriptors that correlate with intermolecular forces and molecular size.

Relevant descriptors for QSPR studies often include:

Constitutional Descriptors: Molecular Weight (MW), number of atoms, and number of specific functional groups.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, such as the Wiener index or Kier & Hall connectivity indices, which describe molecular size, shape, and degree of branching.

Geometric Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and molecular volume.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (LogP) and molar refractivity are often used as descriptors themselves.

By establishing a robust QSPR model, chemists can design novel esters with desired physical properties (e.g., a specific volatility for use in perfumery) in a targeted and efficient manner. mdpi.com

| Compound | Molecular Weight (g/mol) | Molecular Surface Area (Ų) | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| Benzyl formate | 136.15 | 145.5 | 203 | 205 |

| Benzyl acetate | 150.17 | 158.2 | 214 | 215 |

| Benzyl propionate | 164.20 | 170.9 | 227 | 226 |

| This compound | 190.23 | 185.4 | 255 | 254 |

| Benzyl isobutyrate | 178.23 | 182.1 | 236 | 238 |

Derivatization Strategies and Synthetic Transformations of Benzyl Cyclopropanecarboxylates

Strategic Derivatization for Enhanced Analytical Detection and Separation

For analytical purposes, particularly in complex biological or environmental matrices, the direct detection of benzyl (B1604629) cyclopropanecarboxylate (B1236923) can be challenging. Strategic derivatization is employed to modify the molecule's chemical properties, thereby enhancing its detectability and improving separation efficiency in chromatographic techniques.

Chemical derivatization is a common strategy to improve the performance of analytes in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography (GC) analyses. academicjournals.org This process can be carried out either before the sample is introduced into the chromatographic column (pre-column) or after separation has occurred but before detection (post-column). wookhplc.comactascientific.com